molecular formula C8H6N2O2 B1337540 3-nitro-1H-indole CAS No. 4770-03-0

3-nitro-1H-indole

Cat. No. B1337540
CAS RN: 4770-03-0
M. Wt: 162.15 g/mol
InChI Key: LSMXNZJFLGIPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-1H-indole is a chemical compound that is part of the indole family, characterized by the presence of a nitro group at the third position of the indole core structure. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and dyes. The nitro group in 3-nitro-1H-indole introduces unique reactivity patterns that can be exploited in various chemical transformations.

Synthesis Analysis

The synthesis of 3-nitro-1H-indole derivatives can be achieved through different methods. One approach involves the reaction of indoles with nitrogen dioxide or nitrous acid in an aprotic solvent, leading to various nitroso and nitro indole derivatives . Another method employs nitrostyrenes as 1,4-CCNO-dipoles in a diastereoselective formal [4+1] cycloaddition with indoles, yielding spiro[indole-3,5'-isoxazoles] . Additionally, a one-pot three-component reaction using 1H-indole, 4-nitrobenzaldehyde, and ethanethiol in the presence of a Lewis acid catalyst has been reported . Electrosynthesis from o-nitrostyrenes and C-H activation-based synthesis from N-nitroso and α-diazo-β-keto compounds are also notable methods.

Molecular Structure Analysis

The molecular structure of 3-nitro-1H-indole derivatives has been characterized using various spectroscopic techniques. Single crystal X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy have been utilized to determine the structural parameters of these compounds . Theoretical calculations, such as density functional theory (DFT), support the experimental data and provide insights into the electronic properties of the molecules .

Chemical Reactions Analysis

3-nitro-1H-indole and its derivatives participate in a variety of chemical reactions. Nucleophilic addition reactions with aryl- and hetaryllithium nucleophiles have been used to produce 2-substituted-3-nitroindoles . These compounds can further undergo reductive-acylation and cyclodehydration to synthesize complex heterocycles like thieno[3,2-c]-δ-carbolines . Kinetic studies of nitrosation reactions of 3-substituted indoles have revealed equilibrium between reactants and 1-nitroso derivatives, with the reaction rates showing atypical insensitivity to medium acidity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-nitro-1H-indole derivatives are influenced by the presence of the nitro group. The nitro group is an electron-withdrawing substituent that affects the electron density of the indole ring, which can be observed in the vibrational spectra and the chemical shifts in NMR spectra . These properties are crucial for understanding the reactivity and stability of the compounds and for designing new molecules with desired characteristics.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Chemical Reactions and Derivatives : The interaction of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent has been shown to result in the formation of isonitroso and 3-nitroso indole derivatives, among others. This highlights the reactivity of indoles towards nitration and nitrosation, providing a pathway to various nitro indole derivatives (Astolfi et al., 2006).
  • Synthesis via Palladium-Catalyzed Reactions : The importance of indole frameworks in biologically active compounds has led to the development of various synthesis methods, including palladium-catalyzed reactions. These methods offer a versatile approach to the functionalization of indoles, further expanding the utility of nitroindole derivatives in synthetic chemistry (Cacchi & Fabrizi, 2005).

Biological and Medicinal Research

  • Stress Responses and Reactive Species : Tryptophan-derived indoles, including those with nitro substitutions, play a role in the biological responses to stress through their reactions with reactive oxygen and nitrogen species. These interactions may lead to the formation of various derivatives with potential biological implications (Peyrot & Ducrocq, 2008).

Materials Science and Corrosion Inhibition

  • Corrosion Inhibition : Research has shown that certain indole derivatives, including those with nitro groups, can serve as effective corrosion inhibitors for materials like carbon steel in environments such as seawater. This application demonstrates the potential of nitroindole compounds in the field of materials protection and preservation (Ahmed, 2018).

Safety And Hazards

3-Nitro-1H-indole is considered hazardous. It has been assigned the signal word “Warning” according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) .

properties

IUPAC Name

3-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-10(12)8-5-9-7-4-2-1-3-6(7)8/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMXNZJFLGIPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454566
Record name 3-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-1H-indole

CAS RN

4770-03-0
Record name 3-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-1H-indole
Reactant of Route 2
3-nitro-1H-indole
Reactant of Route 3
Reactant of Route 3
3-nitro-1H-indole
Reactant of Route 4
3-nitro-1H-indole
Reactant of Route 5
3-nitro-1H-indole
Reactant of Route 6
3-nitro-1H-indole

Citations

For This Compound
27
Citations
A Shoberu, CK Li, ZK Tao, GY Zhang… - Advanced Synthesis & …, 2019 - Wiley Online Library
… After 2 hours, we observed that nitration had occurred to give the desired 3-nitro-1H-indole … 1 b, the reaction proceeded smoothly to give methyl 3-nitro-1H-indole-2-carboxylate (3 b) in …
Number of citations: 29 onlinelibrary.wiley.com
CR Horn, M Perez - Synlett, 2005 - thieme-connect.com
… Despite some interesting properties as intermediates for the preparation of pharmacologically active compounds, [7] 3-nitro-1H-indole-2-carboxylic acid ethyl ester derivatives have been …
Number of citations: 13 www.thieme-connect.com
Y Li, F Tur, RP Nielsen, H Jiang… - Angewandte Chemie …, 2016 - Wiley Online Library
… Next, a variety of 3-nitro-1H-indole-1-carboxylates (1) and 2,4-dienals (2) were tested to study the scope of the reaction (Table 2). It was observed that better yields and …
Number of citations: 94 onlinelibrary.wiley.com
JH Xie, C Zheng, SL You - Angewandte Chemie, 2021 - Wiley Online Library
… A byproduct 1-allyl-3-nitro-1H-indole (3 ta′) was obtained in 61 % yield. The incorporation of other N-protecting groups such as Ts and Bn led to no desired products. …
Number of citations: 13 onlinelibrary.wiley.com
YS Gee, DJ Rivinoja, SM Wales… - The Journal of …, 2017 - ACS Publications
A trans-diastereoselective Pd-catalyzed dearomative [3 + 2] cycloaddition between vinylcyclopropane dicarboxylates and 3-nitroindoles has been developed. The reaction provides …
Number of citations: 71 pubs.acs.org
GA Chesnokov, AA Ageshina, AV Maryanova… - Russian Chemical …, 2020 - Springer
A new approach to the synthesis of 3-nitroindoles using palladium-catalyzed arylation of nitromethane with N-(2-bromoaryl)imidates was developed. A convenient and rapid method for …
Number of citations: 16 link.springer.com
PV Santhini, A Krishnan R, SA Babu… - The Journal of …, 2017 - ACS Publications
… The reaction was performed according to the general procedure with ethyl 3-nitro-1H-indole-1-carboxylate (50 mg, 0.21 mmol), 4-methoxyaniline (52 mg, 0.42 mmol), cyclohexanone (…
Number of citations: 44 pubs.acs.org
XF Ding, WL Yang, J Mao, CX Cao, WP Deng - Organic letters, 2019 - ACS Publications
… To test the feasibility of the proposed transformation, the reaction between 2-methyl-3-nitro-1H-indole 1a and cinnamyl aldehyde 2a in the presence of various bases, 4-…
Number of citations: 8 pubs.acs.org
A Cerveri, ON Faza, CS López, S Grilli… - The Journal of …, 2019 - ACS Publications
The stereoselective phosphine-catalyzed ((pMeOC 6 H 4 ) 3 P, 10–20 mol %) dearomatization of 3-NO 2 -indoles with allenoates is described. A range of densely functionalized …
Number of citations: 35 pubs.acs.org
SA Babu, V P. V, S Poulose… - The Journal of Organic …, 2023 - ACS Publications
… The reaction was performed according to the general procedure with 1-(mesitylsulfonyl)-3-nitro-1H-indole 1l (100 mg, 0.29 mmol), 2-aminopyridine 2a (33 mg, 0.35 mmol), and copper …
Number of citations: 5 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.